N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine ring and an N-(2-methylphenyl)acetamide side chain. This structure combines a sulfur-containing heterocycle (thiazole) with a pyrimidine scaffold, a design strategy often employed to enhance bioavailability and target specificity in medicinal chemistry . Such compounds are frequently explored for their pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMOKRSEBGHIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that features a thiazolopyrimidine core and a thiomorpholine ring. It has the molecular weight of 401.5 g/mol and is identified by the CAS number 1223841-10-8. This compound is of interest in medicinal chemistry and drug development because of its complex structure, which suggests potential biological activity.
Structural Characteristics
- Thiazolopyrimidine Core Thiazolopyrimidines are known for their diverse biological activities and are often explored for their potential as drug candidates.
- Thiomorpholine Ring This moiety is associated with various pharmacological effects and enhances the compound's interaction with biological targets.
Scientific Research Applications
This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, compounds from related thiazolopyrimidine families have shown promising antiproliferative effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. These studies reveal that certain derivatives can inhibit cell growth effectively.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to the modulation of their activity and subsequent biological effects.
Similar Compounds
- Pyrido[4,3-d]pyrimidines These compounds share a similar bicyclic structure and have been studied for their biological activities.
- Thiazolo[4,5-d]pyrimidines These compounds also feature a thiazole ring fused to a pyrimidine ring and exhibit similar chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its thiazolo-pyrimidine core and thiomorpholine substitution. Below is a comparative analysis with key analogues:
Bioactivity and Pharmacokinetics
- Thiomorpholine Substitution : The thiomorpholinyl group enhances solubility (via S···O interactions) and may reduce cytotoxicity compared to morpholine derivatives .
- Aromatic Substitutents :
- Core Heterocycles :
Physicochemical Properties
| Property | Target Compound | Pyridazine Analogue | Triazolo-pyrimidine |
|---|---|---|---|
| Molecular Weight | ~430 Da | ~415 Da | ~450 Da |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
| Rotatable Bonds | 5 | 6 | 4 |
| Predicted clogP | 2.7 | 2.3 | 3.1 |
Biological Activity
N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound with a complex structure that includes a thiazolopyrimidine core and a thiomorpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiazolopyrimidine Core : Known for diverse biological activities, thiazolopyrimidines are often explored for their potential as drug candidates.
- Thiomorpholine Ring : This moiety is associated with various pharmacological effects and enhances the compound's interaction with biological targets.
The synthesis of this compound typically involves several steps starting from readily available precursors. Key reagents include thionyl chloride and acetic anhydride. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors that modulate various biological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds from related thiazolopyrimidine families have shown promising antiproliferative effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. These studies reveal that certain derivatives can inhibit cell growth effectively .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also notable:
- COX Inhibition : Similar structures have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. For example, some derivatives showed IC50 values in the low micromolar range against COX-II, indicating strong anti-inflammatory potential .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| PYZ16 | COX-II Inhibition | 0.52 | COX-II |
| PYZ3 | Antiproliferative | 0.011 | Cancer Cells |
| N-(2-methylphenyl)-2-[7... | Potential Anti-inflammatory | TBD | TBD |
Case Studies and Research Findings
- Study on Thiazole Derivatives : A study reported that thiazole-linked hybrids demonstrated significant anti-inflammatory effects with specific IC50 values against COX enzymes. The findings suggest that modifications to the core structure can enhance activity and selectivity .
- Antitumor Activity : In vitro assays have shown that certain derivatives of thiazolopyrimidines can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanisms often involve the modulation of apoptotic pathways through targeting specific proteins involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
